Cytotoxic Potency vs. Euchrenone b in Melanoma and Cervical Cancer Cells
In a direct head-to-head comparison within the same study, Maackiaflavanone B (compound 2) demonstrated the strongest cytotoxic activity against the A375S2 human melanoma cell line with an IC50 of 7.8 µM, while Euchrenone b (compound 12) exhibited the most potent cytotoxicity against HeLa cervical cancer cells with an IC50 of 4.5 µM [1]. This differential cell line selectivity, with Maackiaflavanone B showing superior activity in melanoma vs. Euchrenone b in cervical cancer, highlights distinct cancer-type specificity not predictable from general prenylated flavonoid class membership [1].
| Evidence Dimension | Cytotoxicity (IC50) against A375S2 melanoma cells |
|---|---|
| Target Compound Data | Maackiaflavanone B: IC50 = 7.8 µM |
| Comparator Or Baseline | Euchrenone b: IC50 = 4.5 µM against HeLa cells (different cell line, cross-comparison for selectivity) |
| Quantified Difference | Maackiaflavanone B is 1.7-fold less potent than Euchrenone b on HeLa, but is the most potent compound against A375S2 in the tested panel, indicating cell line-specific activity [1]. |
| Conditions | MTT assay, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide method, against A375S2, HeLa, MCF-7 and HepG2 cell lines [1] |
Why This Matters
This cell line-specific potency difference guides selection: Maackiaflavanone is the preferred choice for melanoma (A375S2) focused studies, while Euchrenone b would be prioritized for cervical cancer (HeLa) models.
- [1] Li, X., Wang, D., Xia, M. Y., Wang, Z. H., Wang, W. N., & Cui, Z. (2009). Cytotoxic prenylated flavonoids from the stem bark of Maackia amurensis. Chemical & Pharmaceutical Bulletin, 57(3), 302-306. View Source
